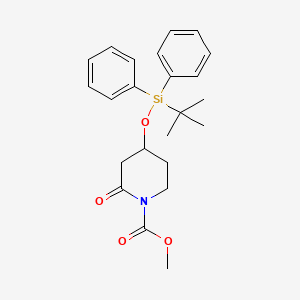![molecular formula C26H32O4S2 B13148225 9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]- CAS No. 506443-24-9](/img/structure/B13148225.png)
9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 6-hydroxyhexylthio groups attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Thioether Formation: The introduction of 6-hydroxyhexylthio groups is achieved through a nucleophilic substitution reaction. This involves reacting anthracene-9,10-dione with 6-bromohexanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene-9,10-diol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can undergo further substitution reactions to introduce different functional groups, enhancing the compound’s properties for specific applications.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique photophysical properties.
Biology: The compound’s derivatives are explored for their potential as fluorescent probes and imaging agents in biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging the anthracene core’s ability to intercalate with DNA and disrupt cellular processes.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
DNA Intercalation: The anthracene core can intercalate with DNA, disrupting the replication and transcription processes, which is a key mechanism in its potential anticancer activity.
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical applications, where it can act as a photosensitizer or fluorescent probe.
Comparaison Avec Des Composés Similaires
1,5-Bis((6-hydroxyhexyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
1,8-Dihydroxyanthraquinone: Used in dye and pigment industries, with different functional groups affecting its chemical properties.
Anthracene-9,10-dione: The parent compound, which serves as a precursor for various derivatives with diverse applications.
Propriétés
Numéro CAS |
506443-24-9 |
|---|---|
Formule moléculaire |
C26H32O4S2 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
1,5-bis(6-hydroxyhexylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4S2/c27-15-5-1-3-7-17-31-21-13-9-11-19-23(21)25(29)20-12-10-14-22(24(20)26(19)30)32-18-8-4-2-6-16-28/h9-14,27-28H,1-8,15-18H2 |
Clé InChI |
YLNVSCLIKOKDBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SCCCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)SCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)



![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)


![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
